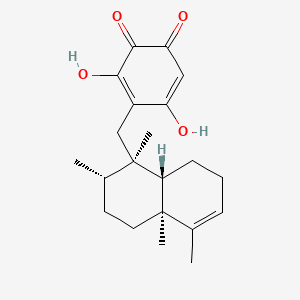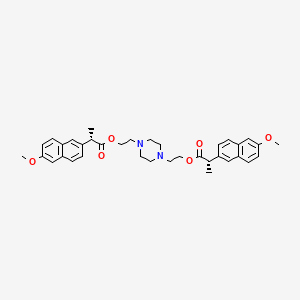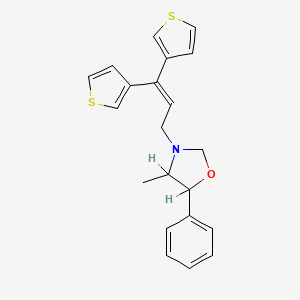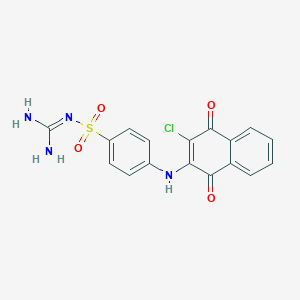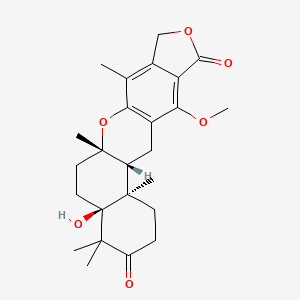
Austalide L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Austalide L involves complex organic reactions. One common method includes the use of ethyl acetate extracts from Aspergillus species isolated from marine environments . The structures of the synthesized compounds are typically confirmed using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, supported by ultraviolet (UV) analysis and electrospray ionization mass spectrometry (ESI-MS) .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of Aspergillus species in controlled environments to optimize the yield of the compound. The extraction process often uses solvents like ethyl acetate to isolate the compound from the fungal biomass .
化学反应分析
Types of Reactions: Austalide L undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
科学研究应用
Austalide L has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its unique molecular structure and potential as a lead compound for drug development . In biology and medicine, this compound has shown promise as an antitumor, anti-inflammatory, antimicrobial, and antiviral agent . It also exhibits antifouling properties and has been studied for its potential to inhibit osteoclast differentiation . In industry, this compound is explored for its potential use in developing new pharmaceuticals and bioactive compounds .
作用机制
The mechanism of action of Austalide L involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes and transcription factors, such as α-glucosidase and AP-1 . These interactions lead to the compound’s diverse biological effects, including its antitumor and anti-inflammatory properties .
相似化合物的比较
These compounds share similar molecular frameworks but differ in their specific functional groups and biological activities . For example, Austalide V has been identified as a potent inhibitor of osteoclast differentiation, while Austalide Z has shown moderate cytotoxic activity against cancer cell lines . The unique combination of functional groups in Austalide L contributes to its distinct biological activities and makes it a valuable compound for further research .
属性
CAS 编号 |
87833-52-1 |
|---|---|
分子式 |
C25H32O6 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione |
InChI |
InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1 |
InChI 键 |
XTSSAALSNSPVIH-OCFMFRIESA-N |
手性 SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC |
规范 SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


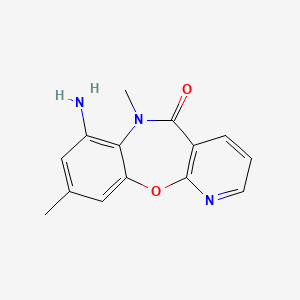

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)



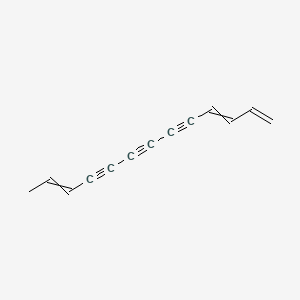
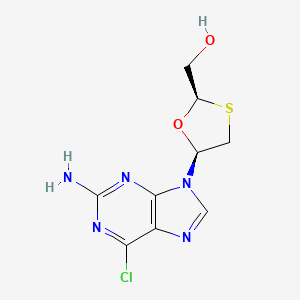
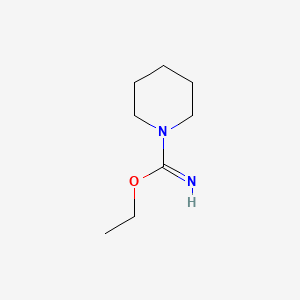
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
